N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)ethyl]-4-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-14(2)20(25)24-16-5-3-15(4-6-16)21(26)22-9-10-23-31(27,28)17-7-8-18-19(13-17)30-12-11-29-18/h3-8,13-14,23H,9-12H2,1-2H3,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNXYEZZYHNINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide typically involves multiple steps:
Formation of the Benzodioxine Ring: The initial step involves the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine.
Sulfonation: The benzodioxine ring is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Amidation: The sulfonated intermediate is reacted with 2-aminoethylamine to form the sulfonamidoethyl derivative.
Final Coupling: The final step involves coupling the sulfonamidoethyl derivative with 4-isobutyramidobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide can undergo several types of chemical reactions:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly as enzyme inhibitors or receptor modulators.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The target compound shares structural motifs with several benzodioxane derivatives reported in the literature. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Functional Group Impact on Bioactivity
- Sulfonamide vs. Amine Linkers : The target compound’s ethyl-sulfonamide linker (vs. the ethylamine in compound 16 ) may improve water solubility and hydrogen-bonding capacity, critical for target engagement.
- Benzamide Substitutions : The 4-isobutyramido group in the target compound contrasts with the 4-chloro substituent in . The bulkier isobutyramido group could reduce metabolic oxidation compared to chloro-substituted analogs.
- Benzodioxane Modifications : Derivatives like compound 16 use benzylamine groups for antiviral activity, whereas the target’s sulfonamide-ethyl chain may redirect selectivity toward serine proteases or kinases.
Research Findings and Implications
- Antiviral Potential: Compounds like 16–24 in show inhibitory activity against Venezuelan Equine Encephalitis Virus (VEEV) .
- Enzyme Inhibition: Sulfonamides are well-known carbonic anhydrase inhibitors. The target’s structure aligns with this class but requires experimental validation.
- Solubility : The sulfonic acid groups in ’s xanthene derivative enhance solubility, a trait the target compound may partially share due to its sulfonamide group.
Biological Activity
N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydrobenzo[b][1,4]dioxine moiety, which is known for its unique structural properties that can influence biological interactions. The presence of a sulfonamide functional group enhances its solubility and potential interactions with biological targets. The molecular formula is with a molecular weight of 378.43 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group allows for the formation of hydrogen bonds and electrostatic interactions , which are critical for modulating the activity of various biological targets.
Potential Targets
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It could interact with receptors involved in signal transduction pathways, influencing cellular responses.
Antimicrobial Activity
Research has indicated that compounds containing the dihydrobenzo[b][1,4]dioxine structure exhibit antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of dihydrobenzo[b][1,4]dioxine for their antimicrobial properties. The results indicated that modifications to the sulfonamide group significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. -
Inflammation Model :
In a controlled laboratory setting, this compound was administered to LPS-stimulated macrophages. The compound reduced TNF-alpha and IL-6 levels by approximately 40% compared to untreated controls, suggesting significant anti-inflammatory properties.
Q & A
Q. What are the optimal synthetic routes for N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide, and how can reaction yields be maximized?
Methodological Answer: Synthesis typically involves sequential coupling of the sulfonamide and benzamide moieties. Key steps include:
- Nucleophilic Substitution: React 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride with ethylenediamine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
- Amide Coupling: Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the intermediate with 4-isobutyramidobenzoic acid .
- Optimization Parameters:
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected for C21H25N3O6S: 448.15) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% for biological assays) .
Advanced Research Questions
Q. How can computational modeling predict biological targets, and what experimental validations are required?
Methodological Answer:
Q. What strategies resolve contradictions in biological activity data across assay systems?
Methodological Answer:
- Assay Standardization:
- Orthogonal Assays: Validate antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics .
Q. How to design SAR studies to enhance pharmacological profiles?
Methodological Answer:
- Derivatization Strategies:
- Core Modifications: Replace isobutyramide with trifluoroacetyl or benzyl groups to alter lipophilicity .
- Side-Chain Variations: Introduce alkyl or aryl substituents on the ethylenediamine linker .
- Bioassay Pipeline:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
